cis-3-Hexenyl cyclopropyl formate

説明

Structural Elucidation and Stereochemical Importance

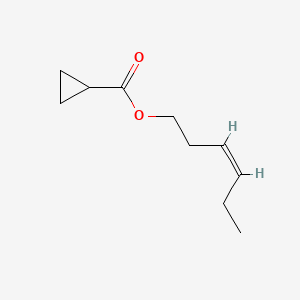

The structure of cis-3-Hexenyl cyclopropyl (B3062369) formate (B1220265), with the chemical formula C₁₀H₁₆O₂, is defined by the esterification of cis-3-hexen-1-ol (B126655) with cyclopropanecarboxylic acid. The IUPAC name for this compound is [(Z)-hex-3-enyl] cyclopropanecarboxylate (B1236923). researchgate.net The key to its chemical identity and sensory properties lies in the specific arrangement of its atoms.

The cis-3-hexenyl moiety is a C6 aliphatic chain containing a double bond between the third and fourth carbon atoms. The "(Z)" designation, from the German zusammen (together), signifies that the higher priority substituents on each carbon of the double bond are on the same side. This specific cis configuration is crucial for the characteristic "green," grassy aroma associated with this group, reminiscent of freshly cut grass. ontosight.aichemicalbull.com The alternative trans or (E) isomer would possess different sensory characteristics.

The cyclopropyl group is a three-membered carbon ring. This small, highly strained ring system imparts unique chemical reactivity and can significantly influence the olfactory profile of a molecule. nih.govresearchgate.net In fragrance chemistry, the introduction of a cyclopropane (B1198618) ring can lead to novel and impactful scents. nih.govresearchgate.net

The ester linkage (-COO-) connects these two functional groups. The properties of the resulting ester are a composite of its alcohol and carboxylic acid precursors.

Interactive Table 1: Structural and Chemical Properties of cis-3-Hexenyl cyclopropyl formate

| Property | Value | Source |

| IUPAC Name | [(Z)-hex-3-enyl] cyclopropanecarboxylate | researchgate.net |

| Synonyms | Cyclopropanecarboxylic acid, (3Z)-3-hexenyl ester | researchgate.net |

| CAS Number | 188570-78-7 | --- |

| Molecular Formula | C₁₀H₁₆O₂ | researchgate.net |

| Molecular Weight | 168.23 g/mol | researchgate.net |

| InChI Key | AQALQDMWXUIMHX-ARJAWSKDSA-N | researchgate.net |

Historical Context and Research Evolution for Related Molecules

The academic interest in molecules related to this compound is rooted in the study of "Green Leaf Volatiles" (GLVs). GLVs are a class of C6 aldehydes, alcohols, and their esters that are released by plants upon tissue damage. mdpi.comnih.govwikipedia.org Research into GLVs has evolved from simple identification to understanding their complex roles in plant physiology and ecology.

Initially, compounds like cis-3-hexen-1-ol (leaf alcohol) and cis-3-hexenyl acetate (B1210297) were identified as key contributors to the characteristic "green" aroma of many fruits and vegetables. nih.govfoodb.ca Their biosynthesis from the lipoxygenase (LOX) pathway, starting from polyunsaturated fatty acids like linolenic acid, has been well-established. mdpi.com

Subsequent research has revealed the multifaceted biological activities of GLVs. They act as signaling molecules in plant defense, capable of inducing defense responses in the emitting plant as well as in neighboring plants. wikipedia.orgoup.com They can also play a role in attracting natural enemies of herbivores, a phenomenon known as tritrophic interaction. nih.gov

The study of cyclopropane-containing compounds in flavor and fragrance chemistry has followed a parallel, yet distinct, trajectory. The development of synthetic methods for cyclopropanation, such as the Simmons-Smith reaction, has enabled the creation of novel fragrance ingredients. nih.govresearchgate.net The inclusion of a cyclopropyl ring can alter the volatility, stability, and sensory perception of a molecule, often leading to unique and desirable odor profiles. nih.gov

Unaddressed Research Questions and Future Perspectives in Compound Chemistry

Despite the extensive research on its constituent moieties, this compound itself remains a largely unexplored molecule. This knowledge gap presents several avenues for future research.

A primary area of investigation would be the sensory analysis of pure this compound. While one can hypothesize a "green" and perhaps fruity or slightly waxy aroma based on its structure, detailed gas chromatography-olfactometry (GC-O) studies are needed to characterize its precise odor profile and flavor threshold. A comparative analysis with its trans-isomer and other related esters would provide valuable structure-activity relationship insights.

The synthesis of this compound is another area ripe for exploration. While standard esterification procedures are likely applicable, research into more efficient and stereoselective synthetic routes, potentially employing enzymatic catalysis or novel cyclopropanation techniques, could be of significant academic and industrial interest. researchgate.netgoogle.comgoogle.com

Furthermore, the atmospheric chemistry of this compound is an open question. Studies on related cis-3-hexenyl esters, such as the formate and acetate, have determined their reaction rates with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH). rsc.orgacs.orgnih.gov Similar investigations for this compound would be crucial for understanding its environmental fate and potential contribution to atmospheric processes.

Interactive Table 2: Gas-Phase Reaction Rate Coefficients of Related cis-3-Hexenyl Esters

| Compound | Reaction with | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Source |

| cis-3-Hexenyl formate | O₃ | (4.06 ± 0.66) x 10⁻¹⁷ | rsc.org |

| cis-3-Hexenyl acetate | O₃ | (5.77 ± 0.70) x 10⁻¹⁷ | rsc.org |

| cis-3-Hexenyl propionate | O₃ | (7.62 ± 0.88) x 10⁻¹⁷ | rsc.org |

| cis-3-Hexenyl butyrate | O₃ | (12.34 ± 1.59) x 10⁻¹⁷ | rsc.org |

| cis-3-Hexenyl formate | OH | (4.13 ± 0.45) x 10⁻¹¹ | nih.gov |

| cis-3-Hexenyl acetate | OH | (4.19 ± 0.38) x 10⁻¹¹ | nih.gov |

Finally, the potential biological activities of this compound are completely unknown. Given the roles of GLVs in plant signaling and the diverse biological effects of other cyclopropane-containing natural products, investigating its effects on plant defense, insect behavior, or as a substrate for various enzymes could unveil novel applications. nih.govoup.comsioc-journal.cn

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(Z)-hex-3-enyl] cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-8-12-10(11)9-6-7-9/h3-4,9H,2,5-8H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQALQDMWXUIMHX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051825 | |

| Record name | (3Z)-Hex-3-en-1-yl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188570-78-7 | |

| Record name | (Z)-Hex-3-en-1-yl cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188570-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, (3Z)-3-hexen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188570787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-Hex-3-en-1-yl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Formate (B1220265) Ester Formation in Complex Molecules

The creation of the ester bond is a fundamental transformation in organic chemistry. For a target molecule like cis-3-Hexenyl cyclopropyl (B3062369) formate, the most direct approach is the esterification of cis-3-hexen-1-ol (B126655) with cyclopropanecarboxylic acid or a reactive derivative thereof. Several established methods are applicable for this transformation.

Direct Esterification: This involves reacting the alcohol (cis-3-hexen-1-ol) with the carboxylic acid (cyclopropanecarboxylic acid) in the presence of an acid catalyst. While straightforward, this equilibrium-driven process often requires the removal of water to achieve high yields.

Transesterification: An alternative route involves the reaction of an alcohol with a different ester under basic or acidic conditions. For example, cis-3-hexen-1-ol could react with methyl cyclopropanecarboxylate (B1236923). Catalytic amounts of N-heterocyclic carbenes or zinc clusters can promote such reactions under mild conditions organic-chemistry.org. The synthesis of the related compound, cis-3-hexen-1-yl acetate (B1210297), has been successfully achieved via transesterification from cis-3-hexen-1-ol and ethyl acetate using a solid base catalyst researchgate.net.

Enzymatic Synthesis: Lipases are increasingly used as biocatalysts for ester synthesis due to their high selectivity and mild reaction conditions, which are beneficial for preserving the delicate cis-alkene geometry. Studies on the synthesis of other formate esters have demonstrated high conversion yields using immobilized lipases like Novozym 435 google.comnih.gov. This method is environmentally friendly as it avoids harsh reagents and high temperatures nih.gov.

Reaction with Activated Acyl Compounds: To circumvent the equilibrium limitations of direct esterification, cyclopropanecarboxylic acid can be converted to a more reactive species, such as an acid chloride or anhydride. The reaction of cyclopropanecarbonyl chloride with cis-3-hexen-1-ol, typically in the presence of a non-nucleophilic base, would proceed rapidly and irreversibly to form the desired ester.

| Method | Reactants | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct (Fischer) Esterification | Alcohol + Carboxylic Acid | Acid catalyst, heat, water removal | Atom economical, simple reagents | Reversible, can require harsh conditions |

| Transesterification | Alcohol + Ester | Acid or base catalyst | Mild conditions possible | Equilibrium-driven |

| Enzymatic Esterification | Alcohol + Carboxylic Acid | Immobilized lipase (B570770) (e.g., Novozym 435) | High selectivity, mild conditions, environmentally friendly nih.gov | Enzyme cost and stability |

| Acyl Halide Method | Alcohol + Acyl Chloride | Base (e.g., pyridine) | High yield, irreversible | Requires preparation of acyl chloride, byproduct generation |

Stereoselective Approaches to the cis-Hexenyl Moiety Synthesis

The defining feature of the hexenyl portion of the molecule is the cis (or Z) configuration of the double bond. The synthesis of the key precursor, cis-3-hexen-1-ol (also known as leaf alcohol), must therefore proceed with high stereoselectivity. wikipedia.orgymdb.ca

Catalytic Hydrogenation of Alkynes: The most common and industrially scalable method for generating cis-alkenes is the partial hydrogenation of an alkyne. The hydrogenation of 3-hexyn-1-ol (B147329) using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), selectively reduces the triple bond to a cis-double bond without further reduction to the alkane. lumenlearning.comjove.comlibretexts.orglumenlearning.com The catalyst deactivation prevents over-reduction and the syn-addition of hydrogen atoms to the alkyne on the catalyst surface ensures the cis stereochemistry jove.comlibretexts.org.

Wittig Reaction: The Wittig reaction provides another powerful route to stereodefined alkenes by reacting a phosphorus ylide with an aldehyde or ketone wikipedia.orglibretexts.org. To achieve the desired cis stereochemistry, a non-stabilized ylide is typically required. The reaction of propanal with the ylide generated from (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide would yield cis-3-hexen-1-ol. Under lithium-salt-free conditions, non-stabilized ylides react via a concerted cycloaddition to form an oxaphosphetane intermediate, which preferentially decomposes to the Z-alkene. organic-chemistry.orgpitt.edu

Other Methods: A patented process describes the synthesis of cis-3-hexen-1-ol starting from alkyl phenyl ethers via a Birch reduction, followed by oxidative ring cleavage and reduction google.com. Additionally, biotechnological routes using enzymes from plant tissues or microorganisms can convert unsaturated fatty acids into cis-3-hexenal, which is then reduced to cis-3-hexen-1-ol google.com.

Synthetic Routes to the Cyclopropyl Ring System

The cyclopropyl ring is a strained, three-membered carbocycle. Its synthesis requires specific methodologies capable of forming this high-energy motif. These methods can be broadly categorized into cycloaddition and intramolecular cyclization reactions.

Cycloaddition Reactions: These reactions involve the addition of a one-carbon unit to a double bond. The Simmons-Smith reaction, which uses a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting an alkene into a cyclopropane (B1198618).

Intramolecular Cyclization: An alternative strategy involves the 1,3-elimination of a suitable precursor. For instance, γ-chloro butyric esters can be treated with a strong base to induce intramolecular cyclization to form cyclopropyl carboxylic esters semanticscholar.org. More recent methods involve radical processes. A photoredox-catalyzed cascade reaction between carboxylic acids and chloroalkyl alkenes has been developed to synthesize a wide variety of functionalized cyclopropanes semanticscholar.orgresearchgate.netnih.gov. Another novel approach uses samarium metal to promote the direct and stereospecific cyclopropanation of unmasked α,β-unsaturated carboxylic acids organic-chemistry.org.

| Method | Precursor Type | Key Reagents | Description |

|---|---|---|---|

| Simmons-Smith Reaction | Alkene | CH₂I₂, Zn(Cu) | Stereospecific [2+1] cycloaddition of a zinc carbenoid. |

| Corey-Chaykovsky Reaction | α,β-Unsaturated Ester | Sulfur Ylide | Nucleophilic addition of the ylide followed by intramolecular cyclization. |

| Intramolecular Cyclization | γ-Halo Ester | Strong Base (e.g., NaOEt) | Base-induced 1,3-elimination to form the ring semanticscholar.org. |

| Radical Cascade | Carboxylic Acid + Chloroalkyl Alkene | Photocatalyst, Light | A modern method forming functionalized cyclopropanes under mild conditions semanticscholar.orgresearchgate.netnih.gov. |

Development of Novel Synthetic Pathways for cis-3-Hexenyl cyclopropyl formate

While specific literature detailing a multi-step, de novo synthesis of this compound is sparse, the most logical and industrially viable pathway is the esterification of commercially available or readily synthesized precursors: cis-3-hexen-1-ol and cyclopropanecarboxylic acid. A US patent from 1982 provides the nuclear magnetic resonance (NMR) and mass spectrum data for the related cis-3-hexenyl formate, indicating that such compounds were being synthesized via standard esterification routes at that time google.com.

Derivatization Strategies and Analogous Compound Synthesis

The synthesis of analogs of this compound can be achieved by modifying either the hexenyl chain or the cyclopropyl ring. These modifications are crucial for structure-activity relationship studies in fields such as fragrance chemistry.

Alterations to the hexenyl chain can include changing the position or geometry of the double bond, or adjusting the length of the carbon chain.

Isomer Synthesis: The synthetic routes used for the cis-alkene can be adapted to produce isomers. For example, using a dissolving metal reduction (e.g., sodium in liquid ammonia) on 3-hexyn-1-ol would yield trans-3-hexen-1-ol, which could then be esterified to produce the trans isomer of the target compound libretexts.orglibretexts.org.

Positional Isomers: The partial hydrogenation of other hexyn-1-ol isomers (e.g., 2-hexyn-1-ol or 4-hexyn-1-ol) would lead to precursors for positional isomers of the final ester.

Introducing substituents onto the cyclopropyl ring can significantly alter the molecule's properties. This is typically achieved by using a substituted cyclopropanecarboxylic acid in the final esterification step.

Modern synthetic methods allow for the creation of a wide array of substituted cyclopropanes. For example, photoredox-catalyzed radical addition-cyclization cascades can be used to synthesize cyclopropanes bearing aryl, heteroaromatic, ester, and amide functional groups from readily available carboxylic acids and functionalized alkenes semanticscholar.orgnih.gov. Similarly, methods have been developed for synthesizing functionally substituted cyclopropanecarboxylic acids, such as 2-phenylcyclopropane-1-carboxylic acid, which can act as building blocks for more complex analogs ffhdj.com. By employing these substituted acids in esterification reactions with cis-3-hexen-1-ol, a library of analogs with diverse electronic and steric properties on the cyclopropyl moiety can be generated.

Functionalization of the Formate Group

The formate group in this compound is the primary site for a variety of chemical transformations. As an ester, it can undergo several characteristic reactions that modify or replace the formate moiety, leading to the synthesis of new compounds. These reactions are fundamental to the chemical reactivity of the molecule and are predicated on the principles of nucleophilic acyl substitution, reduction, and other transformations common to formate esters. While specific research on the functionalization of this compound is limited, its reactivity can be predicted based on the well-established chemistry of formate esters.

Hydrolysis

Hydrolysis is a fundamental reaction of esters, involving the cleavage of the ester bond by water. This reaction can be catalyzed by either an acid or a base. scentree.co For this compound, hydrolysis would yield cis-3-Hexen-1-ol and cyclopropanecarboxylic acid.

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is performed by heating the ester with a large excess of water in the presence of a strong acid catalyst. scentree.co The process is reversible and reaches an equilibrium that can be shifted toward the products by using a large volume of water.

Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction produces cis-3-Hexen-1-ol and the sodium salt of cyclopropanecarboxylic acid. scentree.co Formate esters, in general, are known to be susceptible to hydrolysis. For instance, the related compound cis-3-Hexenyl formate is noted to be particularly unstable in aqueous environments like shower gels, where it likely hydrolyzes to its corresponding acid and alcohol over time. acs.org

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reacting it with a different alcohol (R'-OH) would result in the formation of a new ester of cyclopropanecarboxylic acid and cis-3-Hexen-1-ol.

The general equation is: (Z)-hex-3-en-1-yl cyclopropanecarboxylate + R'-OH ⇌ R'-cyclopropanecarboxylate + (Z)-hex-3-en-1-ol

This reaction is an equilibrium process. To drive the reaction to completion, it is common to use a large excess of the reactant alcohol or to remove one of the products (often the lower-boiling alcohol) as it is formed. N-heterocyclic carbenes have also been shown to be effective catalysts for the transesterification of alcohols using a formate ester as the acyl transfer reagent. google.com

Reduction

The formate ester group can be reduced to an alcohol. This transformation typically involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound would be expected to yield two alcohol products: cis-3-Hexen-1-ol and cyclopropylmethanol. The reaction proceeds via the cleavage of the acyl-oxygen bond.

Transfer hydrogenation is another method that can be employed for the reduction of formate esters. echemi.com This process uses a hydrogen donor, such as isopropanol, in the presence of a suitable catalyst. echemi.com

Reaction with Organometallic Reagents

Formate esters react with organometallic reagents, such as Grignard reagents (R-MgX), to produce secondary alcohols. nih.govgoogle.com Unlike other esters which typically yield tertiary alcohols, the reaction with formates proceeds in a specific manner. The reaction requires two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl carbon to form a ketone intermediate after the departure of the alkoxy group. nih.gov This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form, after an acidic workup, a secondary alcohol where the two alkyl groups attached to the hydroxyl-bearing carbon are identical and originate from the Grignard reagent. nih.gov

For this compound, the reaction with an excess of a Grignard reagent (R-MgX) would be expected to yield cis-3-Hexen-1-ol and a secondary alcohol with the structure R₂CHOH.

The table below summarizes the expected functionalization reactions of the formate group in this compound.

| Reaction Type | Reagents | Catalyst | Expected Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Water (H₂O) | Strong Acid (e.g., H₂SO₄) | cis-3-Hexen-1-ol + Cyclopropanecarboxylic acid |

| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | None | cis-3-Hexen-1-ol + Sodium cyclopropanecarboxylate |

| Transesterification | Alcohol (R'-OH) | Acid or Base | New cyclopropyl ester (R'-O-CO-C₃H₅) + cis-3-Hexen-1-ol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by H₃O⁺ | None | cis-3-Hexen-1-ol + Cyclopropylmethanol |

| Reaction with Grignard Reagent | Excess Grignard Reagent (R-MgX) followed by H₃O⁺ | None | cis-3-Hexen-1-ol + Secondary Alcohol (R₂CHOH) |

Advanced Analytical Characterization and Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed molecular characterization of cis-3-Hexenyl cyclopropyl (B3062369) formate (B1220265). These techniques provide fundamental information regarding the compound's structural framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the stereochemistry of cis-3-Hexenyl cyclopropyl formate. Analysis of both ¹H and ¹³C NMR spectra allows for the precise determination of the connectivity of atoms and their spatial arrangement.

A patent describing the synthesis of the cis-3-hexenyl ester of cyclopropane (B1198618) carboxylic acid confirms its structure via NMR analysis. While the precise spectral data is not tabulated in the publication, analysis of the provided ¹H NMR spectrum, in conjunction with established chemical shift and coupling constant principles, allows for the following assignments.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for both the cis-3-hexenyl and cyclopropyl moieties. The cis-configuration of the double bond is confirmed by the coupling constant between the vinylic protons, which is typically in the range of 6-12 Hz for cis-alkenes.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum further corroborates the structure, with distinct resonances for the carbonyl carbon of the ester, the olefinic carbons, the cyclopropyl ring carbons, and the aliphatic carbons of the hexenyl chain.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl-H | 0.8 - 1.1 (m) | ~10-15 (CH₂) |

| Cyclopropyl-CH | 1.5 - 1.8 (m) | ~15-20 (CH) |

| C=O | - | ~174 |

| OCH₂ | 4.1 - 4.3 (t) | ~65 |

| CH₂-C=C | 2.4 - 2.6 (q) | ~27 |

| C=CH | 5.3 - 5.6 (m) | ~125 |

| C=CH | 5.5 - 5.8 (m) | ~135 |

| CH₂-CH₃ | 2.0 - 2.2 (quintet) | ~21 |

| CH₃ | 0.9 - 1.0 (t) | ~14 |

Note: This data is predicted based on analogous structures and general NMR principles. Actual experimental values may vary slightly.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound, and to gain structural information through analysis of its fragmentation patterns. The nominal mass of this compound (C₁₀H₁₆O₂) is 168.12 g/mol .

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, confirming the molecular formula. In the absence of direct experimental data, the fragmentation pattern upon electron ionization (EI) can be predicted based on the known behavior of esters and cyclopropyl-containing compounds. acs.org

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 168 | [M]⁺ | Molecular ion |

| 99 | [C₆H₁₁O]⁺ | McLafferty rearrangement |

| 83 | [C₄H₃O₂]⁺ | Cleavage of the hexenyl side chain |

| 69 | [C₄H₅O]⁺ | Loss of the cis-3-hexenyl group |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks would be determined experimentally.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.

Infrared Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant bands include the C-O stretching vibrations of the ester group, and the C-H stretching and bending vibrations of the alkyl, alkenyl, and cyclopropyl groups.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the C=C double bond, which gives a strong signal around 1650-1670 cm⁻¹. The cyclopropyl ring also exhibits characteristic Raman bands. researchgate.net

Characteristic Vibrational Bands

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 (strong) | 1735 - 1750 (weak) |

| C-O (Ester) | Stretch | 1150 - 1250 (strong) | Moderate |

| C=C (cis-Alkenyl) | Stretch | 1650 - 1670 (medium) | 1650 - 1670 (strong) |

| =C-H | Bend (out-of-plane) | ~700 (strong) | Weak |

| Cyclopropyl C-H | Stretch | ~3050 | ~3050 |

| Cyclopropyl Ring | Breathing | Not typically prominent | ~1200 |

Chromatographic Separation Science and Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for determining the ratio of any isomeric impurities.

Gas Chromatography (GC) for Purity and Isomeric Ratios

Gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the primary method for determining the purity and isomeric ratio of this compound. The volatility of the compound makes it well-suited for GC analysis. alwsci.com

A typical GC method would involve a non-polar or medium-polarity capillary column. The temperature program would be optimized to achieve baseline separation of the target compound from any starting materials, byproducts, or isomers (e.g., the trans-isomer).

Exemplary GC Method Parameters

| Parameter | Value |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | FID or MS |

| Carrier Gas | Helium |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

While GC is more common for this type of compound, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for the analysis of less volatile impurities or for preparative scale purification. A reversed-phase HPLC method would be most appropriate. foodsafety.institute

Exemplary HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile (B52724)/Water gradient |

| Detector | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a cyclopropane ring attached to the formate group renders this compound a chiral molecule. The two enantiomers resulting from this chirality can exhibit different sensory properties, making the determination of enantiomeric excess (ee) crucial for quality control in the flavor and fragrance industry. nih.gov Chiral gas chromatography (GC) is the foremost technique for the analysis of volatile chiral compounds. unito.it

For the enantioselective separation of this compound, a capillary column coated with a chiral stationary phase (CSP) is required. Cyclodextrin derivatives, such as permethylated β-cyclodextrin (e.g., Chirasil-Dex), have proven effective for the gas chromatographic separation of various cyclopropane derivatives. unige.chmdpi.com The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin, leading to different retention times.

A hypothetical chiral GC method could involve a temperature-programmed run to ensure adequate separation of the enantiomers. The enantiomeric excess would be calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Hypothetical Chiral GC-MS Parameters for Enantiomeric Analysis

| Parameter | Value |

| Column | Chirasil-β-Dex (25 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temp. | 220 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 3 °C/min |

| Detector | Mass Spectrometer (Scan mode m/z 40-250) |

| Hypothetical tR (Enantiomer 1) | 35.2 min |

| Hypothetical tR (Enantiomer 2) | 35.8 min |

This table presents a hypothetical set of parameters to illustrate the analytical approach.

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of racemates, including ester derivatives. springernature.comresearchgate.net The separation of cyclopropane derivatives has been successfully achieved using such columns. springernature.com

Advanced X-ray Crystallography and Diffraction Studies (if crystalline form accessible)

X-ray crystallography offers the most definitive method for elucidating the three-dimensional structure of a molecule, including its absolute configuration. However, this technique is contingent upon the ability to grow a high-quality single crystal of the analyte. acs.org For volatile, low-melting-point compounds like many esters, obtaining a crystalline form presents a significant challenge. acs.orgfrontiersin.org Factors such as conformational flexibility and relatively weak intermolecular forces can impede the formation of a well-ordered crystal lattice. unito.it

To date, no crystal structure for this compound has been reported in crystallographic databases. The challenges in crystallizing such a molecule are considerable. Saturated fatty acid methyl esters, for example, exhibit complex crystallization and melting behaviors, often solidifying at very low temperatures. beilstein-journals.org The presence of a cis double bond in the hexenyl moiety introduces a kink in the chain, further disrupting efficient packing and lowering the melting point compared to its saturated analogue. unito.it

Despite these difficulties, crystallographic analysis of related compounds demonstrates that it is not impossible. X-ray structures of various cyclopropanecarboxylic acid derivatives and other cyclopropane-containing compounds have been determined, providing valuable insight into their conformational preferences and packing motifs. semanticscholar.orgnih.govnih.gov Should crystallization of this compound be achieved, likely through techniques such as slow evaporation at sub-ambient temperatures or co-crystallization, the resulting data would provide unambiguous proof of its molecular connectivity, conformation, and solid-state packing.

Table 2: Illustrative Crystallographic Data for a Related Cyclopropane Derivative (cis-2-(4-chlorophenyl)cyclopropanecarboxylic acid)

| Parameter | Value |

| Chemical Formula | C₁₀H₉ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.235(2) |

| b (Å) | 6.098(1) |

| c (Å) | 14.123(3) |

| β (°) ** | 109.45(3) |

| Volume (ų) ** | 911.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.445 |

Note: This data is for a related compound to illustrate the type of information obtained from an X-ray diffraction study and is not the data for this compound.

In-Situ Spectroscopic Monitoring of Chemical Reactions

Process Analytical Technology (PAT) tools are invaluable for optimizing chemical syntheses by providing real-time data on reaction progress. researchgate.net In-situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy, are particularly well-suited for monitoring esterification reactions. semanticscholar.orgresearchgate.net

The synthesis of this compound, for instance via the esterification of cis-3-hexenol with cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid, can be effectively monitored in real-time.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: An ATR-FTIR probe inserted directly into the reaction vessel can track the concentration changes of reactants and products. The progress of the esterification would be followed by observing the decrease in the broad O-H stretching band of the cis-3-hexenol reactant and the concurrent increase in the characteristic C=O and C-O stretching bands of the ester product. researchgate.net This allows for precise determination of reaction kinetics and endpoint without the need for sampling.

Table 3: Key Infrared Frequencies for Monitoring Esterification

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reactant/Product |

| Alcohol (R-OH) | O-H stretch (broad) | 3200-3600 | Reactant |

| Acid Chloride (R-COCl) | C=O stretch | 1780-1815 | Reactant |

| Ester (R-COOR') | C=O stretch | 1735-1750 | Product |

| Ester (R-COOR') | C-O stretch | 1150-1250 | Product |

In-Situ Raman Spectroscopy: Raman spectroscopy serves as a powerful complementary technique. It is less sensitive to water than FTIR, making it advantageous for reactions involving aqueous media. For the synthesis of this compound, Raman spectroscopy could effectively monitor the disappearance of the C=C bond of cis-3-hexenol if it were involved in side reactions, and track the formation of the ester through its unique vibrational fingerprint. By building a multivariate calibration model, the concentrations of all components can be quantified throughout the reaction, enabling robust process control.

A kinetic profile can be generated from the in-situ spectroscopic data, plotting the concentration of reactants and products over time. This information is critical for understanding the reaction mechanism, identifying potential intermediates, and optimizing process parameters such as temperature and catalyst loading.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a three-membered carbocycle with significant ring strain, which imparts unique chemical properties and reactivity. This strain can be released through ring-opening reactions, and the ring can also participate in cycloaddition reactions.

Ring-Opening Reactions and Catalysis

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, often facilitated by catalysts. While specific studies on cis-3-Hexenyl cyclopropyl formate (B1220265) are not extensively documented, the reactivity can be inferred from studies on analogous cyclopropyl ketones and esters.

Ring-opening of cyclopropanes can be initiated by electrophiles, nucleophiles, or through radical pathways. For instance, donor-acceptor cyclopropanes, which have an electron-donating group and an electron-withdrawing group on the ring, readily undergo ring-opening. In the case of cis-3-Hexenyl cyclopropyl formate, the ester group acts as an electron-withdrawing group.

Catalytic ring-opening hydroarylation of monosubstituted cyclopropanes has been achieved using a Brønsted acid in hexafluoroisopropanol (HFIP) nih.gov. For cyclopropanes bearing carbonyl groups, this can lead to linear products through a homo-conjugate addition pathway nih.gov. Furthermore, a highly efficient asymmetric ring-opening of cyclopropyl ketones with nucleophiles like thiols, alcohols, and carboxylic acids has been demonstrated using a chiral N,N'-dioxide-scandium(III) complex as a catalyst nih.gov. This suggests that the cyclopropyl ring in this compound could potentially be opened by various nucleophiles under appropriate catalytic conditions to yield functionalized products.

The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring and the reaction conditions. For donor-acceptor cyclopropanes, the nucleophilic attack typically occurs at the carbon atom bearing the donor group, leading to a 1,3-difunctionalized product.

Table 1: Catalytic Systems for Ring-Opening of Cyclopropyl Compounds

| Catalyst System | Substrate Type | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Brønsted Acid (TfOH) in HFIP | Monosubstituted cyclopropanes (including carbonyl-bearing) | Arenes | Hydroarylated ring-opened products | nih.gov |

| Chiral N,N'-Dioxide-Scandium(III) Complex | Cyclopropyl ketones | Thiols, Alcohols, Carboxylic Acids | Asymmetric ring-opened sulfides, ethers, and esters | nih.gov |

Cycloaddition Reactions and Mechanistic Pathways

The strained cyclopropane ring can act as a three-carbon synthon in cycloaddition reactions. These reactions provide a powerful tool for the construction of five-membered rings. The reactivity of cyclopropyl ketones in formal [3+2] cycloaddition reactions with alkenes and alkynes has been a subject of significant research.

One method involves the one-electron reduction of an aryl cyclopropyl ketone to a radical anion, which can be achieved using a photocatalytic system makingmolecules.com. This radical anion then undergoes ring opening to form a 1,3-radical anion, which can add to an olefin to form a cyclopentane (B165970) ring system after cyclization and reduction.

Lewis acid catalysis is also employed in the cycloaddition of donor-acceptor cyclopropanes. For example, the reaction of donor-acceptor cyclopropanes with thioketenes catalyzed by Sc(OTf)3 leads to the formation of 2-methylidene tetrahydrothiophenes via a (3+2)-cycloaddition nih.gov. It is plausible that this compound could undergo similar Lewis acid-catalyzed cycloaddition reactions with suitable dipolarophiles. The mechanism generally involves the Lewis acid coordinating to the ester group, which facilitates the heterolytic cleavage of a C-C bond in the cyclopropane ring to form a zwitterionic 1,3-dipole. This dipole then reacts with the dipolarophile.

Table 2: Examples of Cycloaddition Reactions of Cyclopropyl Derivatives

| Cyclopropane Derivative | Reaction Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl cyclopropyl ketones | Olefins | Ru(bpy)3Cl2, La(OTf)3, visible light | Substituted cyclopentanes | makingmolecules.com |

| Donor-Acceptor Cyclopropanes | Thioketenes | Sc(OTf)3 | 2-Methylidene tetrahydrothiophenes | nih.gov |

Reactivity of the cis-Hexenyl Olefinic Group

The cis-double bond in the hexenyl chain is a site of high electron density, making it susceptible to a variety of addition reactions. It can also be a target for oxidation, reduction, and potentially polymerization.

Electrophilic and Nucleophilic Additions

The electron-rich nature of the C=C double bond in the cis-hexenyl group makes it reactive towards electrophiles quora.com. The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes is a classic example of an electrophilic addition reaction savemyexams.comlibretexts.org. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond libretexts.orglumenlearning.com. For a cis-alkene like the one in this compound, this would result in the formation of a racemic mixture of enantiomeric dihalides.

Hydrohalogenation, the addition of hydrogen halides (HX), is another common electrophilic addition reaction. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. However, for the symmetrically disubstituted double bond in this compound, a mixture of regioisomers would be expected.

While simple alkenes are generally not reactive towards nucleophiles due to electron-electron repulsion, nucleophilic addition can occur if the double bond is activated by electron-withdrawing groups inflibnet.ac.in. In this compound, the ester group is somewhat remote from the double bond, so direct nucleophilic attack on the double bond is less likely unless a strong nucleophile is used or the reaction is facilitated by a catalyst.

Oxidation and Reduction Chemistry

The olefinic group is readily oxidized. Atmospheric oxidation of related compounds like cis-3-hexenyl formate and cis-3-hexenyl acetate (B1210297) is primarily initiated by hydroxyl (OH) radicals libretexts.orgnumberanalytics.com. The gas-phase reaction rate coefficients for these reactions have been determined experimentally. For cis-3-hexenyl formate, the rate coefficient for the reaction with OH radicals is approximately 4.13 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ quora.comlumenlearning.cominflibnet.ac.inlibretexts.orgnumberanalytics.com. Ozone (O₃) is another significant atmospheric oxidant for these compounds, with a measured reaction rate coefficient of (4.06 ± 0.66) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ for cis-3-hexenyl formate inflibnet.ac.in. These reactions lead to the formation of various oxygenated products, including aldehydes and organic acids numberanalytics.com. In a laboratory setting, the double bond can be oxidized to form an epoxide using peroxy acids like m-CPBA chemicalbook.com.

The double bond can also be reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas (H₂) chemistrytalk.orgpressbooks.pubmasterorganicchemistry.com. The hydrogenation of alkenes is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond chemistrytalk.orglibretexts.org. For a cis-alkene, this would result in the formation of the corresponding saturated alkane, in this case, hexyl cyclopropyl formate. It is also possible to achieve partial hydrogenation of alkynes to cis-alkenes using a "poisoned" catalyst like Lindlar's catalyst, highlighting the control that can be exerted over reduction reactions jove.com.

Table 3: Rate Coefficients for Gas-Phase Oxidation of cis-3-Hexenyl Formate

| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH radical | (4.13 ± 0.45) x 10⁻¹¹ | quora.comlumenlearning.cominflibnet.ac.inlibretexts.orgnumberanalytics.com |

Polymerization Potential and Inhibition Studies

The olefinic group in this compound presents the potential for polymerization. Addition polymerization is a common reaction for alkenes, where monomer units add to one another to form a long polymer chain researchgate.net. This process is typically initiated by a radical, cation, or anion.

Ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing cyclic alkenes, and acyclic diene metathesis (ADMET) polymerization is used for α,ω-dienes savemyexams.comlibretexts.orgacs.org. While this compound is a mono-unsaturated ester, under certain catalytic conditions, it might participate in polymerization reactions. The development of cis-selective ADMET polymerization using specific ruthenium catalysts demonstrates the potential to control the stereochemistry of the resulting polymer, which could be relevant if a diene derivative of this compound were to be synthesized savemyexams.comacs.org.

Studies on the inhibition of polymerization would likely focus on the introduction of radical scavengers or other species that can terminate the polymerization chain reaction. However, without specific polymerization data for this compound, such studies remain speculative.

Reactivity of the Formate Ester Linkage

The chemical behavior of this compound is dictated by its constituent functional groups: the formate ester, the cis-alkene, and the cyclopropane ring. The formate ester linkage is a key site for several important chemical transformations.

The hydrolysis of a formate ester involves the cleavage of the ester bond by water to yield the corresponding alcohol and formic acid. nih.gov In the case of this compound, this reaction would produce cis-3-hexen-1-ol (B126655) and cyclopropanecarboxylic acid. The kinetics of this process are influenced by factors such as temperature, pH, and the presence of catalysts. researchgate.net

Formate esters are generally susceptible to hydrolysis, which can occur under neutral, acidic, or basic conditions. Heating in an aqueous solution typically accelerates the reaction. nih.gov While specific hydrolysis kinetic data for this compound in aqueous media is not extensively documented in the literature, general principles of ester hydrolysis apply. The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water on the carbonyl carbon of the ester. researchgate.netpearson.com

In a related context, the gas-phase reactivity of the structurally similar compound, cis-3-hexenyl formate, with hydroxyl (OH) radicals has been investigated under simulated atmospheric conditions. These studies provide insight into the atmospheric lifetime and degradation pathways of such compounds. The rate coefficient for the reaction of cis-3-hexenyl formate with OH radicals was determined to be (4.13 ± 0.45) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.govresearchgate.net This reactivity is primarily associated with the C=C double bond rather than direct attack on the ester group in the gas phase.

| Compound | Reaction | Conditions | Rate Coefficient (k) | Reference |

|---|---|---|---|---|

| cis-3-Hexenyl formate | Gas-Phase Oxidation | 298 K, 1000 mbar air, OH radicals | (4.13 ± 0.45) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Generic Formate Esters | Aqueous Hydrolysis | Heating in aqueous solution | Qualitatively observed to proceed to completion | nih.gov |

| Generic Esters | Neutral Hydrolysis | Aqueous solution, neutral pH | Proceeds via water autoionization mechanisms | researchgate.net |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with another alcohol (R'-OH) to form a new cyclopropyl ester (cyclopropyl-COOR') and cis-3-hexen-1-ol. This equilibrium reaction is typically catalyzed by acids or bases.

Enzymatic catalysis, particularly with lipases, has emerged as a powerful method for transesterification due to its high selectivity and mild reaction conditions. mdpi.com For instance, lipases have been effectively used to synthesize octyl formate through the transesterification of ethyl formate with 1-octanol. mdpi.comconicet.gov.ar The use of an immobilized lipase (B570770) like Novozym 435 can facilitate the reaction and allow for catalyst reuse. mdpi.com Although direct studies on this compound are sparse, it is expected to be a viable substrate for such enzyme-catalyzed transformations. Key variables influencing the conversion rate include the type of enzyme, enzyme concentration, molar ratio of reactants, and temperature. mdpi.com

| Parameter | Condition | Effect on Conversion | Reference |

|---|---|---|---|

| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase B) | Highly effective for formate ester synthesis. | mdpi.com |

| Reactants | Formic acid and Octanol (for synthesis) | Molar ratio impacts equilibrium position. An excess of alcohol often improves yield. | mdpi.com |

| Temperature | Typically 30-60 °C | Optimal temperature exists; too high can denature the enzyme. | science.gov |

| Solvent | Often solvent-free or in non-polar organic solvents (e.g., isooctane) | Minimizes side reactions like hydrolysis. | science.gov |

Elimination and rearrangement reactions represent alternative pathways for the reactivity of esters, often occurring under specific thermal or catalytic conditions. upertis.ac.id For this compound, the presence of the allylic system (the cis-3-hexenyl group) and the strained cyclopropyl ring introduces possibilities for unique rearrangements.

One potential pathway is a nih.govnih.gov sigmatropic rearrangement, such as a Claisen-type rearrangement, although this is more characteristic of allyl vinyl ethers than allyl esters. However, transition metal catalysis can enable analogous transformations. For example, palladium(0) catalysts are known to react with allylic esters to form π-allyl palladium complexes. tcichemicals.com In the case of this compound, this could lead to the formation of a (π-allyl)palladium intermediate and a cyclopropanecarboxylate (B1236923) anion. Subsequent nucleophilic attack by the anion could lead to rearranged products, with the regioselectivity influenced by steric and electronic factors of the catalyst's ligands. tcichemicals.com

The cyclopropyl group itself is prone to rearrangement and ring-opening reactions, especially when adjacent to a carbocation or a radical center, or under transition metal catalysis. sit.edu.cndss.go.th While the formate ester is generally a stable linkage, reactions at other sites of the molecule could induce subsequent rearrangement processes involving either the alkene or the cyclopropane ring.

Stereochemical Control and Regioselectivity in Chemical Transformations

The specific spatial arrangement of atoms and the presence of multiple reactive sites in this compound make stereochemical control and regioselectivity critical considerations in its chemical transformations. kashanu.ac.ir The cis configuration of the double bond and the three-membered cyclopropane ring are dominant directing elements.

Reactions at the C=C Double Bond: The cis geometry of the double bond will dictate the stereochemical outcome of addition reactions. For example:

Epoxidation: Reaction with an agent like meta-chloroperoxybenzoic acid (mCPBA) would be expected to occur from either face of the double bond, but the approach may be influenced by the rest of the molecule, potentially leading to a diastereomeric mixture of epoxides.

Dihydroxylation: Syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) would lead to the formation of a diol with a specific relative stereochemistry (syn addition).

Hydrogenation: Catalytic hydrogenation would saturate the double bond to yield hexyl cyclopropyl formate, and the stereochemistry of any new chiral centers would depend on how the molecule adsorbs to the catalyst surface.

Reactions Involving the Cyclopropane Ring: The cyclopropane ring can undergo ring-opening reactions catalyzed by acids or transition metals. The regioselectivity of this cleavage is a key issue. acs.org

Acid-Catalyzed Opening: Protonation of the cyclopropane ring can lead to a carbocationic intermediate, which is then trapped by a nucleophile. The position of the initial protonation and the stability of the resulting carbocation will determine the final product.

Transition Metal-Catalyzed Reactions: Metals like palladium, rhodium, or nickel can insert into a C-C bond of the cyclopropane ring, initiating a variety of transformations. rsc.orgscholaris.ca For instance, in reactions involving cyclopropyl carbinols, the hydroxyl group can direct the regioselectivity of the ring-opening. acs.org By analogy, the ester group in this compound could play a directing role in such catalytic processes. Research on the carbometalation of cyclopropenes has shown that ester functionalities can direct the syn-addition of a Grignard reagent across the double bond of the ring. acs.org

The interplay between the alkene, the ester, and the cyclopropyl group allows for complex, multi-step transformations where the initial reaction at one site can be directed with high stereocontrol to set the stage for subsequent reactions, a strategy often employed in the synthesis of complex natural products. bath.ac.uk

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. These methods provide a detailed picture of the electronic environment, which is key to interpreting molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. DFT studies on analogous esters, such as cis-3-hexenyl acetate (B1210297) and various formate (B1220265) esters, typically employ hybrid functionals like B3LYP or functionals from the M06 suite (e.g., M06-2X), which are effective in describing electron correlation. rsc.orgrsc.orgrsc.orgconicet.gov.ar Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used to represent the atomic orbitals. rsc.orgrsc.orgnih.gov

For cis-3-Hexenyl cyclopropyl (B3062369) formate, DFT calculations would be instrumental in determining key electronic properties. These include the geometry optimization to find the lowest energy structure, calculation of vibrational frequencies to confirm the nature of stationary points on the potential energy surface, and prediction of properties like dipole moment and partial atomic charges. Studies on similar esters show that the ester functional group introduces significant polarity. rsc.orgacs.org The electron-withdrawing nature of the formate group, combined with the unique electronic character of the C=C double bond in the hexenyl chain and the strained cyclopropyl ring, would create a distinct electron density distribution. Theoretical calculations on the ozonolysis of cis-3-hexenyl formate and cis-3-hexenyl acetate have been performed using the BHandHLYP/6-311+G(d,p) level of theory to investigate kinetics and mechanisms. rsc.org

| Analogous Compound | DFT Functional | Basis Set | Focus of Study | Reference |

|---|---|---|---|---|

| cis-3-Hexenyl Acetate | BHandHLYP | 6-311+G(d,p) | Ozonolysis Reaction Kinetics | rsc.org |

| Succinic Acid/Ethylene Glycol | B3LYP | 6-31G** | Esterification Mechanism | rsc.org |

| Diaryl Sulfate Diesters | Various DFT | Not Specified | Alkaline Hydrolysis Mechanism | acs.org |

| Palmitic Acid/Methanol | B3LYP | def2-SVP | Aqueous Esterification | researchgate.net |

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for calculating molecular energies. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are often used as benchmarks for more cost-effective DFT results. For smaller model systems like methyl formate, high-level ab initio calculations have been performed to characterize the potential energy surface for reactions like hydrolysis or thermal decomposition. acs.orgnih.govscispace.com

Applying such methods to cis-3-Hexenyl cyclopropyl formate would provide highly accurate energetic profiles for conformational changes and reaction pathways. For instance, ab initio calculations on methyl formate have been used to determine the energy difference between its s-cis and s-trans conformers, yielding values for the enthalpy of interconversion (ΔH). acs.org These studies provide a foundation for estimating the rotational barriers and conformational energies in more complex esters. High-level calculations (MP4/6-311+G(2df,2p)//MP2/6-31+G(d)) on the reaction of hydroxide (B78521) with methyl formate have detailed the energetic landscape of gas-phase hydrolysis. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The primary conformational isomerism in simple esters like methyl formate involves rotation around the C-O single bond of the ester group, leading to s-trans (Z) and s-cis (E) conformers. acs.org For most small esters, the s-trans conformer is significantly more stable. Ab initio calculations for methyl formate suggest the s-trans form is more stable by approximately 8 ± 3 kcal/mol in the gas phase. acs.org This preference is due to a combination of steric and electrostatic effects.

For this compound, additional rotational freedom exists around the C-C single bonds in the hexenyl chain. A full conformational analysis would involve systematically rotating each of these bonds and performing energy minimization at each step using a method like DFT. This process generates a potential energy surface, revealing the lowest-energy conformers and the energy barriers between them. The presence of the bulky cyclopropyl group and the rigid cis double bond would impose significant steric constraints, likely favoring extended conformations of the hexenyl chain to minimize steric hindrance.

The conformation of a molecule can be significantly influenced by its environment. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. nih.govnih.govmdpi.com This approach has been used to study the effect of solvents on the conformational equilibria of various esters. nih.govmdpi.com For example, a PCM study on simple aliphatic esters in chloroform (B151607) and acetonitrile (B52724) showed how the solvent's polarity can alter the relative energies of different conformers. mdpi.com

For this compound, moving from a non-polar solvent to a polar one would likely stabilize conformers with larger dipole moments. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide a more detailed picture by using explicit solvent molecules. MD simulations would reveal how specific interactions, such as hydrogen bonding with protic solvent molecules, might influence the conformational preferences of the ester.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For an ester, key reactions of interest include its formation (esterification) and its breakdown (hydrolysis).

Modeling these reactions involves mapping the potential energy surface that connects reactants to products. The highest point on the lowest-energy path is the transition state (TS), and its energy relative to the reactants determines the activation energy of the reaction. DFT calculations are well-suited for locating and characterizing transition states. rsc.orgacs.orgresearchgate.netaip.org Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.orgresearchgate.net

Structure-Reactivity Relationship Predictions

Computational chemistry and molecular modeling serve as powerful tools for predicting the reactivity of a molecule based on its structural features. For this compound, a detailed analysis of its constituent parts—the cis-3-hexenyl group, the cyclopropyl moiety, and the formate ester linkage—allows for the prediction of its chemical behavior. While comprehensive computational studies specifically targeting this compound are not extensively available in public literature, structure-reactivity relationships can be inferred from studies on analogous compounds.

The reactivity of an ester is influenced by several factors, including the electronic and steric nature of its alcohol and acyl substituents. The formate group, being the simplest ester, has been a subject of theoretical studies that shed light on its fundamental reaction kinetics. For instance, studies on methyl formate (MF) have characterized the kinetics of thermal dissociation of radicals formed by H-atom abstraction. acs.orgnih.govosti.gov Electronic structure calculations have determined the energy barriers for the dissociation of radicals derived from methyl formate, providing insight into potential decomposition pathways. acs.orgnih.gov

The presence of the cyclopropyl group attached to the formate carbonyl is expected to significantly influence the ester's reactivity. The cyclopropyl group is known to be inductively electron-withdrawing, which can affect the rate of reactions such as acid-catalyzed hydration. cdnsciencepub.com In studies of cyclopropylketenes, the cyclopropyl group was found to retard acid-catalyzed hydration, a finding attributed to its electron-withdrawing nature. cdnsciencepub.com Conversely, in neutral hydration reactions, the smaller steric bulk of the cyclopropyl group compared to an isopropyl group can lead to increased reactivity. cdnsciencepub.com Computational studies on cyclopropyl ketones have shown that the ketone oxygen can be protonated by strong acids, activating the molecule for reaction with nucleophiles through a homo-conjugate addition pathway. rsc.org This suggests that the carbonyl oxygen in this compound could also be susceptible to protonation, thereby activating the molecule for nucleophilic attack.

The cis-3-hexenyl portion of the molecule introduces a carbon-carbon double bond, which is a primary site for electrophilic addition reactions. The reactivity of similar cis-3-hexenyl esters towards atmospheric oxidants like ozone has been investigated. For example, experimental and theoretical studies on the ozonolysis of a series of cis-3-hexenyl esters highlighted the role of the acyl group in modulating the reaction rate. researchgate.net Specifically, the reaction rate coefficient for the gas-phase reaction of cis-3-hexenyl formate with ozone has been determined, providing a quantitative measure of the reactivity of the double bond in this specific molecular context. researchgate.net

Predictive models based on quantum mechanical calculations can be employed to estimate various reactivity parameters. For instance, bond dissociation energies (BDEs) for various bonds within the molecule can indicate the most likely points of initial fragmentation under thermal or photochemical conditions. Ab initio quantum mechanical calculations have been used to determine BDEs for small methyl esters to understand their relative reactivity. researchgate.net Similarly, activation barriers for potential reaction pathways, such as H-abstraction by radicals, can be calculated to predict the most favorable reaction channels. researchgate.net

The following table summarizes the key structural features of this compound and their predicted influence on its reactivity, based on computational and experimental studies of analogous structures.

| Structural Feature | Predicted Influence on Reactivity | Basis for Prediction |

| Formate Ester | Serves as a site for nucleophilic acyl substitution and potential hydrolysis. The small size of the formyl group offers minimal steric hindrance. | General ester reactivity and computational studies on methyl formate hydrolysis and radical dissociation. acs.orgnih.govnih.gov |

| Cyclopropyl Group | Acts as an inductively electron-withdrawing group, potentially increasing the electrophilicity of the carbonyl carbon. Its unique electronic properties can stabilize adjacent cationic character in certain reactions. May retard acid-catalyzed reactions but enhance reactivity in sterically controlled neutral reactions. | Studies on cyclopropylketenes and cyclopropyl ketones showing electronic and steric effects on reactivity. cdnsciencepub.comrsc.org |

| cis-3-Hexenyl Group | The C=C double bond is a primary site for electrophilic addition reactions (e.g., ozonolysis, halogenation, hydrogenation). | Experimental and theoretical studies on the ozonolysis of cis-3-hexenyl esters. researchgate.net |

Further computational studies, such as mapping the electrostatic potential surface, can pinpoint the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a more detailed prediction of its interaction with various reagents. Machine learning models trained on large datasets of chemical reactions and molecular properties are also emerging as a tool to estimate reactivity parameters like nucleophilicity and electrophilicity, which could be applied to molecules like this compound. rsc.org

Environmental Fate and Degradation Mechanisms

Photochemical Degradation Pathways and Kinetics

Once volatilized into the atmosphere, cis-3-Hexenyl cyclopropyl (B3062369) formate (B1220265) is subject to degradation by photochemical processes. These reactions are critical in determining the atmospheric lifetime and potential for long-range transport of the compound. The primary photochemical degradation pathways include direct absorption of solar radiation (photolysis) and indirect reaction with photochemically generated oxidants.

Direct photolysis involves the absorption of ultraviolet (UV) radiation by a molecule, leading to its fragmentation. For organic esters, this process is generally significant only for wavelengths below 240 nm. Given that solar radiation reaching the troposphere is limited to wavelengths greater than 290 nm, direct photolysis is not expected to be a significant atmospheric removal process for simple aliphatic esters like cis-3-Hexenyl cyclopropyl formate.

The most significant atmospheric degradation pathway for this compound is expected to be its reaction with hydroxyl (•OH) radicals, which are ubiquitous in the troposphere. The rate of this reaction determines the atmospheric lifetime of the compound.

No direct kinetic data for the reaction of •OH with this compound is available. However, research on the structurally similar compound cis-3-hexenyl formate provides valuable insight. A study using a simulation chamber and FTIR spectroscopy determined the rate coefficient for the gas-phase reaction of cis-3-hexenyl formate with •OH radicals. pjsir.org The presence of the C=C double bond in the hexenyl chain and the abstractable hydrogen on the formate group are the primary sites for •OH radical attack.

The atmospheric lifetime (τ) of a compound with respect to reaction with •OH radicals can be estimated using the following equation: τ = 1 / (kOH * [OH]) where kOH is the reaction rate coefficient and [OH] is the average atmospheric concentration of hydroxyl radicals (typically assumed to be 2.0 x 10^6 molecules cm^-3 for a 12-hour daytime average).

Based on the data for related compounds, the atmospheric lifetime of this compound is expected to be short, on the order of hours, indicating it will be rapidly degraded in the atmosphere and has a low potential for long-range transport. The addition of the cyclopropyl group is not expected to drastically alter this lifetime, as the primary reaction sites (the C=C double bond and the formate C-H) remain.

| Compound | kOH (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) | Reference |

|---|---|---|---|

| cis-3-Hexenyl formate | (4.13 ± 0.45) x 10⁻¹¹ | ~6.7 hours | pjsir.org |

Biotransformation and Biodegradation Processes

When released into soil or aquatic environments, this compound is subject to microbial degradation. The ester linkage is a key feature that typically makes such molecules susceptible to biotransformation.

Esters are generally susceptible to biodegradation under both aerobic and anaerobic conditions. researchgate.netnih.gov The initial step in the biodegradation of ester-containing compounds is typically hydrolysis, catalyzed by microbial esterase enzymes, to yield the corresponding alcohol and carboxylic acid. nih.gov

Aerobic Degradation : In the presence of oxygen, microorganisms are expected to hydrolyze this compound into cis-3-Hexen-1-ol (B126655) and cyclopropanecarboxylic acid . Formate itself is readily biodegradable under aerobic conditions. formatebrines.com Both of the resulting metabolites, the alcohol and the cyclopropyl acid, can likely be further utilized by microorganisms as carbon and energy sources, leading to eventual mineralization to carbon dioxide and water. Studies on other synthetic ester-based fluids have shown ultimate biodegradability degrees of over 80% under aerobic conditions. researchgate.net

Anaerobic Degradation : In the absence of oxygen, anaerobic biodegradation can also occur, though often at a slower rate than aerobic degradation. researchgate.netmdpi.com The initial hydrolytic cleavage of the ester bond is also the expected first step. The subsequent degradation of the resulting alcohol and acid would proceed through anaerobic pathways, potentially involving fermentation and methanogenesis, ultimately producing methane (B114726) and carbon dioxide. nih.govmdpi.com

No specific metabolite studies have been conducted for this compound. However, based on the fundamental biochemistry of ester degradation, the primary metabolites resulting from the initial enzymatic hydrolysis can be confidently predicted. researchgate.netresearchgate.net

The expected initial biotransformation is the cleavage of the ester bond, which would yield two primary metabolites:

cis-3-Hexen-1-ol

Cyclopropanecarboxylic acid

These initial metabolites would then be subject to further microbial degradation. For example, the degradation of di-ester plasticizers is known to proceed via hydrolysis to the corresponding alcohol and acid, which are then further metabolized. researchgate.netnih.gov The cis-3-Hexen-1-ol can be oxidized to the corresponding aldehyde and then to the carboxylic acid, entering central metabolism. Cyclopropanecarboxylic acid is also a known compound that can be metabolized by certain microorganisms, although in some cases, cyclopropyl rings can be recalcitrant or lead to mechanism-based inactivation of metabolic enzymes. ketonepharma.comhyphadiscovery.com

| Parent Compound | Predicted Primary Metabolites | Metabolic Process |

|---|---|---|

| This compound | cis-3-Hexen-1-ol + Cyclopropanecarboxylic acid | Enzymatic Hydrolysis (Esterase) |

Hydrolytic Stability and Persistence in Aqueous Environments

Hydrolysis is a key abiotic degradation process for esters in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acid (H+) and base (OH-), in addition to a neutral (pH-independent) reaction with water.

There is no specific experimental data on the hydrolysis rate of this compound. However, data from related compounds can provide an estimation of its stability.

Formate Esters : Formate esters generally undergo neutral, acid-catalyzed, and base-catalyzed hydrolysis. pjsir.orgoup.com For example, tert-butyl formate has an estimated half-life of 5 days at neutral pH and 22°C. oup.com A qualitative source notes that cis-3-hexenyl formate is "slowly decomposed by water".

Cyclopropyl Esters : The cyclopropyl group can influence stability. A study on a different cyclopropanecarboxylic acid ester reported a very long estimated hydrolysis half-life of 17 years at pH 7, suggesting high stability for this particular structure. oecd.org

| Compound | Condition | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| tert-Butyl formate | pH 7, 22°C | 5 days | oup.com |

| Methyl 3-(2,2-dichloroethenyl)-2,2-dimethyl-cyclopropanecarboxylate | pH 7 (estimated) | 17 years | oecd.org |

Sorption and Mobility in Soil and Sediment Systems

The movement of this compound through soil and sediment is largely governed by its tendency to adsorb to organic matter and clay particles. This adsorption behavior is scientifically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Due to a lack of direct experimental data for this compound, its Koc value is estimated based on its octanol-water partition coefficient (log Kow).

The log Kow is a measure of a chemical's lipophilicity, or its preference for fatty or oily environments over watery ones. A higher log Kow value generally indicates a greater potential for sorption to soil organic carbon. For this compound, also known as [(Z)-hex-3-enyl] cyclopropanecarboxylate (B1236923), the estimated log Kow (logP) is approximately 2.2 to 2.3. thegoodscentscompany.comfoodb.cascent.vn This value suggests a moderate degree of lipophilicity.

Based on this estimated log Kow, the Koc for this compound can be predicted. Chemicals with moderate log Kow values typically exhibit moderate sorption to soil and sediment. Consequently, this compound is expected to have limited mobility in soil. It is likely to show some leaching potential, but a significant portion is expected to remain bound to the soil matrix, particularly in soils with higher organic content.

The mobility of a chemical in soil is often categorized based on its Koc value. While a precise experimental Koc is unavailable, the estimated value places this compound in a category of low to moderate mobility. This implies that while it is not entirely immobile, its movement through the soil profile and into groundwater systems is likely to be slow.

For comparative purposes, related compounds such as cis-3-Hexenyl formate, with an estimated logP of around 2.1, also suggest moderate sorption potential. thegoodscentscompany.com Another related compound, cyclopropyl formate, has a lower estimated logP of 0.7, indicating higher water solubility and potentially greater mobility in soil. nih.gov

It is important to note that these values are estimations derived from computational models. chemistryforsustainability.orgepa.govepisuite.dev The actual sorption and mobility can be influenced by various environmental factors, including soil type, pH, temperature, and the presence of other organic materials.

Data on Sorption and Mobility of this compound and Related Compounds

| Compound Name | CAS Number | Estimated log Kow (logP) | Estimated Mobility in Soil |

| This compound | 188570-78-7 | 2.2 - 2.3 thegoodscentscompany.comfoodb.cascent.vn | Low to Moderate |

| cis-3-Hexenyl formate | 33467-73-1 | ~2.1 thegoodscentscompany.com | Moderate |

| cyclopropyl formate | 2219-33-2 | ~0.7 nih.gov | High |